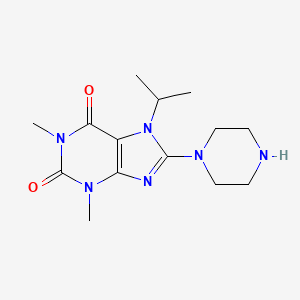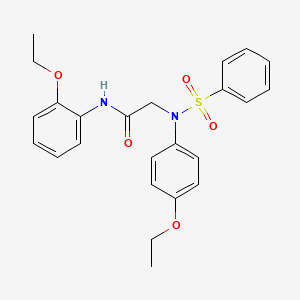![molecular formula C17H17N5O2 B5836299 3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B5836299.png)
3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide, also known as MTTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrazole derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
科学的研究の応用
3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic effects in animal models. Additionally, 3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide has been found to have potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in various animal models.
作用機序
Mode of Action
The presence of a tetrazole group in its structure suggests potential interactions with metal ions, which could influence its biological activity .
Biochemical Pathways
Given the structural features of the compound, it may interact with various biochemical pathways, potentially influencing cellular processes .
Pharmacokinetics
The compound’s bioavailability, distribution, metabolism, and excretion rates would need to be determined through further pharmacokinetic studies .
Action Environment
The action of 3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules or ions. These factors can affect the compound’s stability, efficacy, and overall biological activity .
実験室実験の利点と制限
One of the advantages of using 3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide in lab experiments is its high potency and selectivity. This allows for precise targeting of specific receptors or enzymes, which can be useful in studying their function and potential therapeutic applications. However, one limitation of using 3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
For research on 3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide include its potential as a therapeutic agent for neurological disorders, further understanding of its mechanism of action, and more studies on its safety and toxicity.
合成法
The synthesis of 3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide involves the reaction of 2-methoxybenzoyl chloride with 3-(1H-tetrazol-1-yl)aniline in the presence of a base. The resulting intermediate is then reacted with propanoyl chloride to yield the final product, 3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide. This synthesis method has been reported in various research articles and has been found to be efficient in producing high yields of 3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide.
特性
IUPAC Name |
3-(2-methoxyphenyl)-N-[3-(tetrazol-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-24-16-8-3-2-5-13(16)9-10-17(23)19-14-6-4-7-15(11-14)22-12-18-20-21-22/h2-8,11-12H,9-10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBLJLPWEPCICX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide](/img/structure/B5836219.png)
![methyl 4-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoate](/img/structure/B5836233.png)


![ethyl (2-{[4-(acetylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5836248.png)



![5-[(2-chloro-6-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5836266.png)
![N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5836268.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5836270.png)


![2-fluoro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5836301.png)